molecular formula C12H15Cl2NO B1328476 4-[(2,5-Dichlorophenoxy)methyl]piperidine CAS No. 946680-60-0

4-[(2,5-Dichlorophenoxy)methyl]piperidine

Cat. No. B1328476
M. Wt: 260.16 g/mol
InChI Key: HWNALSNAIOVPMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives often involves the Mannich reaction, as seen in the synthesis of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, which was created by a modified Mannich condensation . Similarly, the synthesis of 1-(4-M

Scientific Research Applications

Metabolic Activity Studies

A study by Massicot, Steiner, and Godfroid (1985) investigated a compound closely related to 4-[(2,5-Dichlorophenoxy)methyl]piperidine, specifically 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride. This compound showed a reduction in food intake and weight gain in obese rats, indicating its potential for metabolic activity research (Massicot, Steiner, & Godfroid, 1985).

Structural and Thermal Studies

Karthik et al. (2021) conducted thermal, optical, etching, and structural studies, along with theoretical calculations, on a compound related to 4-[(2,5-Dichlorophenoxy)methyl]piperidine, namely [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime. This research offers insights into the structural and thermal properties of such compounds (Karthik et al., 2021).

Antioxidant and Anti-inflammatory Activities

Geronikaki et al. (2003) synthesized 4,5-disubstituted-thizolyl amides, derivatives of 4-hydroxy-piperidine, and studied their antioxidant and anti-inflammatory properties. This research highlights the potential application of piperidine derivatives in developing therapeutic agents (Geronikaki et al., 2003).

Investigation of Non-Amphetaminic Compounds

Massicot, Thuillier, and Godfroid (1984) examined another closely related compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxyacetate) hydrochloride, for its effects on feeding behavior and its potential as a non-amphetaminic substance affecting satiety centers (Massicot, Thuillier, & Godfroid, 1984).

Gastric Antisecretory Agents

Scott et al. (1983) explored 4-(Diphenylmethyl)-1-[(imino)methyl]piperidines as potential gastric antisecretory agents, focusing on their application in treating peptic ulcer disease (Scott et al., 1983).

Dopamine Receptor Ligands

Rowley et al. (1997) studied 4-heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor, providing insights into the role of piperidine derivatives in neuropharmacology (Rowley et al., 1997).

Energy Expenditure Effects

A study by Massicot, Ricquier, Godfroid, and Apfelbaum (1985) on (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine, hydrochloride (PM 170) revealed its effect on increasing energy expenditure in rats, indicating its potential for obesity treatment research (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).

HIV-1 Agents

Finke et al. (2001) discussed the synthesis and structure-activity relationships for piperidine derivatives as antagonists of the human CCR5 receptor, showing their potential as anti-HIV-1 agents (Finke et al., 2001).

Safety And Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It also causes severe skin burns and eye damage . It is advised to handle this compound with protective gloves, protective clothing, eye protection, and face protection .

Future Directions

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-[(2,5-Dichlorophenoxy)methyl]piperidine”, is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines are also a promising area of research .

properties

IUPAC Name

4-[(2,5-dichlorophenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c13-10-1-2-11(14)12(7-10)16-8-9-3-5-15-6-4-9/h1-2,7,9,15H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNALSNAIOVPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649876
Record name 4-[(2,5-Dichlorophenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,5-Dichlorophenoxy)methyl]piperidine

CAS RN

946680-60-0
Record name 4-[(2,5-Dichlorophenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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